molecular formula C13H24N2O2 B2539850 Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate CAS No. 1781534-86-8

Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate

Cat. No. B2539850
CAS RN: 1781534-86-8
M. Wt: 240.347
InChI Key: MQNHIGBPJIWQKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various tert-butyl-substituted cyclic amino acid esters and related compounds has been explored in several studies. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved, offering a more efficient route compared to previous literature procedures . Additionally, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two scalable routes, providing a versatile precursor for further chemical modifications . Another study reported the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which could serve as a building block for amino alcohols and polyamines .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been elucidated using various spectroscopic techniques. For example, the structure of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate was confirmed by detailed NMR spectroscopy and high-resolution mass spectrometry . Similarly, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The reactivity of tert-butyl-substituted aziridines and azetidines has been investigated, revealing their potential as masked dipoles in cycloaddition reactions. For instance, silylmethyl-substituted aziridine and azetidine were shown to react with nitriles and carbonyl substrates to form imidazoline, oxazolidine, and tetrahydropyrimidine products . Moreover, Diels-Alder cycloaddition of electrophilic 2H-azirines with oxazolidin-2-ones was studied, leading to aminoenones and aziridine derivatives upon acidic treatment .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, for example, was found to be monoclinic with specific crystallographic parameters, and the compound exhibited a 1:1 ratio of diastereomers in the crystal . The properties of these compounds, such as solubility, melting points, and stability, are essential for their potential application in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Synthetic Routes and Intermediates

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate represents a bifunctional compound with scalable synthetic routes. This compound, along with its intermediates, provides a pathway for selective derivatization on azetidine and cyclobutane rings. It serves as a convenient entry point for novel compounds, offering chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Amide-Linked Ribonucleoside Dimers

The synthesis of amide-linked ribonucleoside dimers from 5'-amino-5'-deoxy- and 3'-(carboxymethyl)-3'-deoxynucleoside precursors demonstrates the utility of tert-butyldimethylsilyl (TBDMS) derivatives in nucleoside chemistry. This approach efficiently produces amide dimers, contributing to the advancement of nucleoside-based drug development (Peterson et al., 1999).

Acid-Catalyzed Rearrangement and Total Synthesis

The acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals leads to highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and derivatives. This method highlights the versatility of tert-butyl azidoformate in synthesizing protected amines, contributing to carbohydrate chemistry and synthesis (Nativi et al., 1989).

Amino Acid-Azetidine Chimeras

The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, through modification of 1-9-(9-phenylfluorenyl)-3-allyl-Aze tert-butyl ester, showcases the potential of amino acid-azetidine chimeras in studying the influence of conformation on peptide activity. This research offers insights into the structural aspects of peptide function and design (Sajjadi & Lubell, 2008).

Azetidine-2-Carboxylic Acid in Natural Products

The discovery of azetidine-2-carboxylic acid in garden beets (Beta vulgaris) underscores the presence of this non-protein amino acid in foods consumed by humans. This finding opens avenues for exploring the role of L-Aze in human health and disease, particularly given its toxic and teratogenic properties (Rubenstein et al., 2006).

properties

IUPAC Name

tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10(8-15)11(14)9-5-4-6-9/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNHIGBPJIWQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C2CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate

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